Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique quinoline structure. It has the molecular formula and a molecular weight of approximately 203.19 g/mol. The compound features a carboxylate group at the 4-position and a ketone at the 2-position, contributing to its diverse chemical reactivity and biological activity. This compound is part of a larger class of compounds known as quinolones, which are recognized for their wide-ranging applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate contains a quinoline core, a heterocyclic aromatic ring system found in many biologically active molecules PubChem, CID 9211. This scaffold is known to have various functionalities, including:
The presence of the carbonyl group (C=O) at the 2nd position and the methyl ester group (CH3-COO) at the 4th position of the quinoline ring suggests potential for further chemical modifications to target specific biological processes.
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits significant biological activities:
The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the following steps:
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications:
Studies investigating the interactions of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with biomolecules have revealed:
Several compounds share structural similarities with methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1,2-dihydroquinoline-4-carboxylate | Similar quinoline structure with an ethyl group | Used as a precursor for further modifications |
| Methyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl group at position 4 | Exhibits different biological activity |
| 7-Methylquinolin-4-one | Ketone at position 4 with a methyl group | Known for its antibacterial properties |
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate stands out due to its specific functional groups that enhance its biological activity and versatility in chemical synthesis compared to these similar compounds. Its unique combination of a carboxylate and ketone functionality allows for diverse reactivity patterns not found in all quinolone derivatives.